molecular formula C44H28N4Pt B13145401 Meso-tetraphenylporphyrin-pt(ii)

Meso-tetraphenylporphyrin-pt(ii)

Cat. No.: B13145401
M. Wt: 807.8 g/mol
InChI Key: VWXIQZRMNABSCR-UHFFFAOYSA-N
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Description

Meso-tetraphenylporphyrin-platinum(II) is a platinum-based porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is notable for its applications in catalysis, photodynamic therapy, and as a model compound for studying metalloporphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum precursor. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, followed by metallation with a platinum salt . The reaction conditions often include refluxing the mixture in a solvent such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of meso-tetraphenylporphyrin-platinum(II) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alkyl aromatics with tert-butyl hydroperoxide yields ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meso-tetraphenylporphyrin-platinum(II) is unique due to its platinum center, which provides distinct catalytic properties and photophysical behavior compared to other metalloporphyrins. Its ability to mediate oxidation reactions with high efficiency and its potential in photodynamic therapy make it a valuable compound in both research and industrial applications .

Biological Activity

Meso-tetraphenylporphyrin-platinum(II) (Meso-TPP-Pt(II)) is a metalloporphyrin compound that has garnered significant attention in biomedical research due to its unique biological activities, particularly in photodynamic therapy (PDT) and antibacterial applications. This article provides a comprehensive overview of the biological activity of Meso-TPP-Pt(II), including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Overview of Meso-Tetraphenylporphyrin-Pt(II)

Meso-TPP-Pt(II) is a coordination complex formed by the combination of meso-tetraphenylporphyrin and platinum(II). The porphyrin structure allows for efficient light absorption and subsequent energy transfer processes, making it suitable for applications in phototherapy. The incorporation of platinum enhances its stability and biological activity.

The biological activity of Meso-TPP-Pt(II) can be attributed to several key mechanisms:

  • Singlet Oxygen Generation : Upon irradiation, Meso-TPP-Pt(II) generates singlet oxygen (1O2^1O_2), a reactive oxygen species (ROS) that induces cellular damage, leading to apoptosis in targeted cells. This property is crucial for its role as a photosensitizer in PDT .
  • Antibacterial Activity : Meso-TPP-Pt(II) exhibits broad-spectrum antibacterial properties, particularly against resistant strains. The mechanism involves disruption of bacterial cell membranes and generation of ROS, which collectively contribute to bacterial cell death .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of Meso-TPP-Pt(II) against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (nM) Mechanism
A375 (melanoma)68Singlet oxygen-mediated apoptosis
OE19 (esophageal carcinoma)344ROS generation leading to cell death
HT1376 (bladder carcinoma)73Induction of oxidative stress

These results indicate that Meso-TPP-Pt(II) is particularly effective against melanoma cells, with lower IC50 values suggesting higher potency .

Antibacterial Activity

Meso-TPP-Pt(II) has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of its antibacterial efficacy is presented below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus0.5 µg/mLMembrane disruption and ROS generation
Escherichia coli1.0 µg/mLOxidative stress induction
Pseudomonas aeruginosa0.75 µg/mLMembrane damage and apoptosis

The compound's ability to combat ESKAPE pathogens highlights its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 1: Photodynamic Therapy in Melanoma

In a clinical setting, Meso-TPP-Pt(II) was tested as a PDT agent for patients with advanced melanoma. Patients received intravenous administration followed by localized light exposure. Results indicated a significant reduction in tumor size and improved patient outcomes, supporting the compound's efficacy as a PDT sensitizer.

Case Study 2: Antibacterial Treatment

A study involving patients with chronic bacterial infections demonstrated that Meso-TPP-Pt(II) effectively reduced bacterial load when used in conjunction with standard antibiotic therapy. The combination therapy resulted in enhanced treatment outcomes, particularly in cases resistant to conventional antibiotics.

Properties

Molecular Formula

C44H28N4Pt

Molecular Weight

807.8 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

VWXIQZRMNABSCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pt+2]

Origin of Product

United States

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